Cas no 287192-99-8 (tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate)

Tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an ethynyl substituent at the 3-position. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, making it valuable in multi-step synthetic routes. The ethynyl functionality provides a versatile handle for further modifications via click chemistry, Sonogashira coupling, or other alkyne-based transformations. Its stereochemical purity (R-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, offering precise control over molecular architecture. Storage under inert conditions is recommended to maintain integrity.
tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate structure
287192-99-8 structure
Product Name:tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate
CAS No:287192-99-8
MF:C12H19NO2
MW:209.2847635746
MDL:MFCD17676499
CID:2137891
PubChem ID:52420759
Update Time:2025-05-19

tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (R)-tert-butyl 3-ethynylpiperidine-1-carboxylate
    • 1-Piperidinecarboxylic acid, 3-ethynyl-, 1,1-dimethylethyl esteR, (3R)-
    • SB13862
    • tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate
    • tert-Butyl (R)-3-ethynylpiperidine-1-carboxylate
    • SCHEMBL5553211
    • (3R)-3-Ethynyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
    • AKOS037644451
    • P16875
    • MFCD17676499
    • (3R)-1-Boc-3-ethynylpiperidine
    • DB-362370
    • CS-0079116
    • AS-53683
    • 1-Piperidinecarboxylicacid,3-ethynyl-,1,1-dimethylethylesteR,(3R)-
    • 287192-99-8
    • MDL: MFCD17676499
    • Inchi: 1S/C12H19NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m0/s1
    • InChI Key: IJHRDEPFBAXIMW-JTQLQIEISA-N
    • SMILES: O(C(N1CCC[C@H](C#C)C1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 209.141578849g/mol
  • Monoisotopic Mass: 209.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5
  • XLogP3: 2

Experimental Properties

  • Color/Form: NA
  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 269.6±29.0 °C at 760 mmHg

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0805-100MG
tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate
287192-99-8 97%
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¥ 884.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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abcr
AB486521-250 mg
(3R)-3-Ethynyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester; .
287192-99-8
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tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:287192-99-8)tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate
Order Number:A1084887
Stock Status:in Stock
Quantity:500mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:22
Price ($):330.0/480.0
Email:sales@amadischem.com

Additional information on tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate

Introduction to Tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate (CAS No. 287192-99-8)

Tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 287192-99-8, represents a novel scaffold with potential applications in the development of bioactive molecules. Its unique structural features, particularly the presence of a tert-butyl group and an ethynyl substituent on a piperidine ring, make it an intriguing candidate for further exploration in drug discovery.

The piperidine core is a well-documented motif in medicinal chemistry, frequently incorporated into therapeutic agents due to its ability to enhance metabolic stability and binding affinity. The stereochemical configuration at the 3-position, specifically the (3R)-isomer, adds another layer of complexity and specificity, which is critical for optimizing pharmacological properties. The tert-butyl group contributes to lipophilicity and steric hindrance, while the ethynyl moiety provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex derivatives.

In recent years, there has been a growing interest in exploring piperidine derivatives for their potential as pharmacological tools. Studies have demonstrated that modifications at the 3-position of the piperidine ring can significantly influence receptor binding and pharmacokinetic profiles. The enantiomeric purity of (3R)-tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate is particularly noteworthy, as it ensures minimal interference from its stereoisomer, which could otherwise lead to off-target effects or reduced efficacy.

One of the most compelling aspects of this compound is its potential utility in the synthesis of novel therapeutic agents. The ethynyl group serves as an excellent precursor for introducing diverse functional groups through transition-metal-catalyzed reactions, such as Sonogashira coupling and Buchwald-Hartwig amination. These reactions allow for the construction of biaryl structures or nitrogen-containing heterocycles, which are prevalent in many bioactive molecules. Furthermore, the tert-butyl group can be used to stabilize reactive intermediates or to modulate solubility and bioavailability.

The pharmaceutical industry has increasingly recognized the importance of stereochemistry in drug design. The precise stereochemical arrangement of (3R)-tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate ensures that subsequent derivatives will retain this crucial chiral information, which is often essential for achieving desired pharmacological outcomes. This level of control over stereochemistry is particularly valuable in the development of drugs targeting enzymes or receptors with high stereospecificity.

Recent advances in synthetic methodologies have also contributed to the growing interest in this compound. Techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient production of complex piperidine derivatives, including those with multiple stereocenters like (3R)-tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate. These methods not only improve yield but also enhance scalability, making it more feasible to conduct large-scale screenings and lead optimization studies.

The potential applications of this compound extend beyond traditional small-molecule drug discovery. Researchers are exploring its utility in fragment-based drug design, where small organic molecules are used as starting points for developing new therapeutics. The structural features of (3R)-tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate, including its rigid piperidine core and versatile substituents, make it an ideal candidate for generating libraries of diverse compounds for high-throughput screening.

In conclusion, tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate (CAS No. 287192-99-8) represents a promising scaffold with significant potential in pharmaceutical research. Its unique structural attributes, combined with recent advancements in synthetic chemistry and drug discovery methodologies, position it as a valuable tool for developing novel bioactive molecules. As research in this area continues to evolve, it is likely that compounds like this will play an increasingly important role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:287192-99-8)tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate
A1084887
Purity:99%/99%
Quantity:500mg/1g
Price ($):330.0/480.0
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